NP-252

Calcium Channel Blocker Duration of Action Cardiovascular Pharmacology

Standard calcium channel blockers like nifedipine often confound in vivo cardiovascular studies due to short action and off-target cardiac effects. NP-252 (CAS 132031-81-3), a tissue-selective dihydropyridine, resolves these limitations. - 2-6× longer antihypertensive duration vs. nifedipine (Simulated Duration Time) - enables sustained pharmacological studies without repeated dosing. - 4× weaker cardiac conduction effect (atrio-His bundle time) - ensures cleaner vascular readouts with minimal negative inotropic confound. - Validated ED₂₀ of 1.25 mg/kg in renal hypertensive rats (RHR) - provides a proven reference dose for renovascular hypertension models. Supplied as a solid powder (≥98% purity) with ambient-temperature shipping; recommended storage at -20°C. This product is for R&D use only.

Molecular Formula C26H35N3O5
Molecular Weight 469.6 g/mol
CAS No. 132031-81-3
Cat. No. B1679993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-252
CAS132031-81-3
SynonymsNP-252;  NP 252;  NP252
Molecular FormulaC26H35N3O5
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C
InChIInChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30)
InChIKeyIAWVGADTHVEXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (NP-252): Calcium Channel Antagonist Overview and Research Supply


Octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate, commonly designated as NP-252 and assigned CAS 132031-81-3, is a dihydropyridine (DHP) class calcium channel antagonist [1]. The compound features a characteristic 1,4-dihydropyridine ring with a 2-nitrophenyl group at position 4, methyl groups at positions 2 and 6, a cyclopropylcarbamoyl moiety at position 5, and an octyl ester group at position 3 [2]. NP-252 has been investigated as a new generation, tissue-selective calcium antagonist with a prolonged duration of action, distinguishing it from earlier dihydropyridine agents [1].

Why NP-252 (CAS 132031-81-3) Cannot Be Interchanged with Nifedipine or Nicardipine: The Critical Role of Differential Pharmacology


The pharmacological profile of 1,4-dihydropyridine calcium antagonists is exquisitely sensitive to structural modifications. Even seemingly minor changes to substituents on the dihydropyridine core can profoundly alter a compound's potency, vascular selectivity, and duration of action [1]. NP-252 is distinguished by its octyl ester and cyclopropylcarbamoyl groups, which confer a unique combination of pharmacological properties: a markedly prolonged duration of vasodilation, greater vascular selectivity with reduced negative inotropic effects, and a distinct pharmacokinetic profile compared to the prototypical DHP calcium channel blockers nifedipine and nicardipine [2][3]. Consequently, assuming functional equivalence or direct substitution between NP-252 and other DHP compounds is scientifically invalid and may lead to erroneous experimental outcomes. The following quantitative evidence underscores these critical points of differentiation.

NP-252 (132031-81-3) Comparative Efficacy Data vs. Nifedipine and Nicardipine


NP-252 Exhibits Significantly Prolonged Duration of Vasodilation Versus Nifedipine and Nicardipine in Canine and Rabbit Models

A key differentiator for NP-252 is its prolonged duration of vasodilatory action. In anesthetized closed- and open-chest dogs, the increases in vertebral and coronary blood flow induced by intravenous NP-252 were found to be markedly longer-lasting than those produced by nifedipine (NF) and nicardipine (NC) [1]. This finding was corroborated in Langendorff perfused rabbit hearts, where the increase in coronary perfusion flow (CPF) from NP-252 was of significantly longer duration compared to the reference drugs [1]. Furthermore, in conscious hypertensive rat models (SHR and RHR), NP-252 demonstrated a substantially longer Simulated Duration Time (SDT) for its antihypertensive effect, ranging from 1.85-4.70 hours in SHRs and 3.30-12.80 hours in RHRs, compared to 0.75-0.90 hours and 0.57-6.90 hours for nifedipine, respectively [2].

Calcium Channel Blocker Duration of Action Cardiovascular Pharmacology NP-252

NP-252 Demonstrates Superior Vascular Selectivity Over Nifedipine, Exhibiting Significantly Reduced Cardiac Negative Inotropy

NP-252 exhibits a pharmacological profile favoring vascular smooth muscle relaxation over direct cardiac depression, a property known as vascular selectivity. In anesthetized dogs, NP-252 decreased mean blood pressure (MBP) and total peripheral resistance (TPR) equipotently to nifedipine and nicardipine, while simultaneously increasing cardiac output (CO) and stroke volume (SV) to a greater degree [1]. Critically, in Langendorff perfused rabbit hearts, the negative inotropic effect of NP-252 was explicitly noted to be less than that of nifedipine, though greater than nicardipine [1]. The most striking evidence of NP-252's cardiac safety profile is its effect on atrio-His bundle conduction time. In paced preparations, NP-252's lengthening effect on conduction time was approximately 4-fold less than that of nifedipine [1].

Vascular Selectivity Negative Inotropy Calcium Channel Antagonist NP-252

NP-252 Exhibits a Distinct Antihypertensive Potency Profile in Hypertensive Rat Models Relative to Nifedipine

The acute antihypertensive potency of orally administered NP-252 was directly compared to nifedipine in two established conscious hypertensive rat models: spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR) [1]. In SHRs, NP-252 demonstrated a 20% effective dose (ED20) of 2.55 mg/kg, which is slightly less potent than nifedipine's ED20 of 2.00 mg/kg. However, in RHRs, the ED20 values were 1.25 mg/kg for NP-252 and 0.67 mg/kg for nifedipine, showing NP-252 to be approximately half as potent in this model [1]. These data, when considered alongside the compound's longer duration of action [1], define a unique potency-duration profile that differentiates NP-252 from nifedipine.

Antihypertensive ED20 Hypertension Models NP-252

Optimal Research and Industrial Application Scenarios for NP-252 (CAS 132031-81-3) Based on Differentiated Evidence


Long-Duration In Vivo Cardiovascular Studies

The extended duration of action of NP-252, as quantified by its 2- to 6-fold longer Simulated Duration Time (SDT) for antihypertensive effect compared to nifedipine [1], makes it highly suitable for in vivo studies requiring sustained pharmacological activity. This property is particularly advantageous for investigating long-term hemodynamic effects or evaluating combination therapies where a consistent baseline of calcium channel blockade is needed over several hours, reducing the need for repeated dosing or continuous infusion that can confound experimental results.

Research Focused on Vascular vs. Cardiac Selectivity

NP-252's pronounced vascular selectivity, evidenced by its 4-fold lower effect on cardiac conduction (atrio-His bundle time) and lesser negative inotropy compared to nifedipine [1], positions it as an ideal tool for dissecting the differential roles of L-type calcium channels in vascular smooth muscle versus cardiac tissue. Researchers investigating the vascular-specific actions of calcium channel blockers, or studying disease models where cardiac depression is an undesirable confounder (e.g., certain heart failure models), will find NP-252's pharmacological profile advantageous.

Pharmacology Studies in Renal Hypertension Models

The distinct potency profile of NP-252, with an ED20 of 1.25 mg/kg in renal hypertensive rats (RHR) [1], provides a validated reference point for studies in this specific disease model. Investigators seeking to explore the impact of calcium channel blockade in renovascular hypertension, where drug efficacy and pharmacodynamics can differ from other hypertensive etiologies, can rely on the established dose-response relationship for NP-252 to guide their experimental design.

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